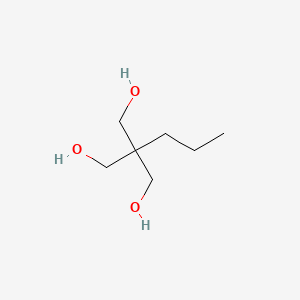
alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol is a chemical compound with the molecular formula C6H6F3NOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of the trifluoromethyl group in its structure enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol typically involves the introduction of the trifluoromethyl group into the thiazole ring. One common method is the radical trifluoromethylation of thiazole derivatives. This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-methyl-alpha-(trifluoromethyl)thiazole-5-carboxylic acid.
Reduction: Formation of 4-methyl-alpha-(trifluoromethyl)thiazole-5-methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Thiazoleethanol, 4-methyl-: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Methyl-5-thiazolecarboxylic acid: Contains a carboxylic acid group instead of the hydroxyl group, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C6H6F3NOS |
|---|---|
Molekulargewicht |
197.18 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C6H6F3NOS/c1-3-4(12-2-10-3)5(11)6(7,8)9/h2,5,11H,1H3 |
InChI-Schlüssel |
JVXJMZZYDSVHNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
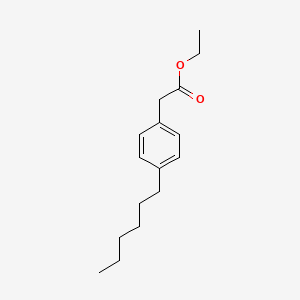
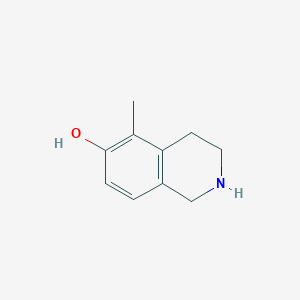
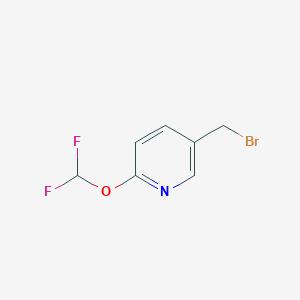
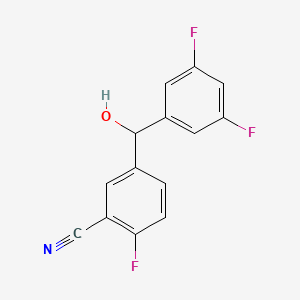
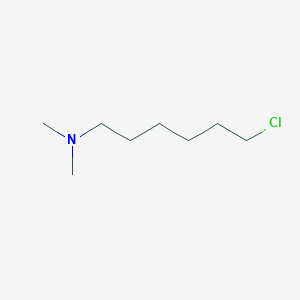
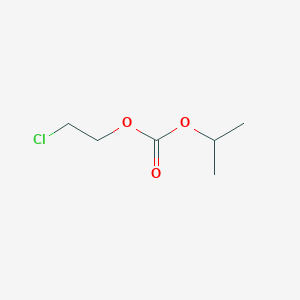
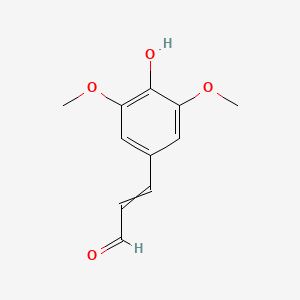
![1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde](/img/structure/B8780944.png)
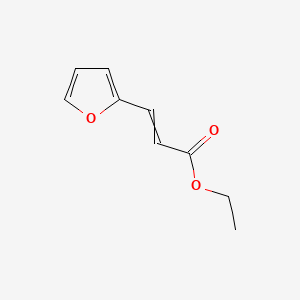
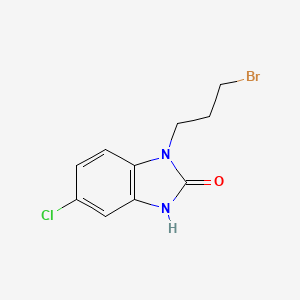
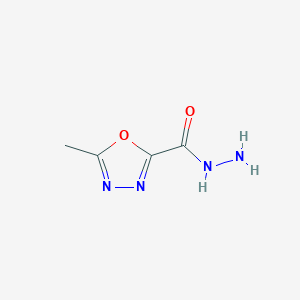
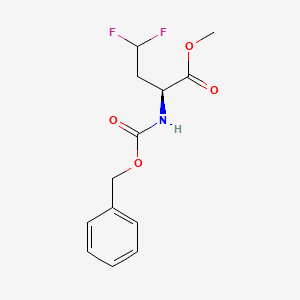
![7-Bromo-2-iodobenzo[d]thiazole](/img/structure/B8780986.png)
